molecular formula C10H10Cl3NO3 B5854350 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide

2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5854350
M. Wt: 298.5 g/mol
InChI Key: REHLJAXZKIIABG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO3 It is a derivative of acetamide, characterized by the presence of three chlorine atoms and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetone for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,2,2-Trichloro-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
  • 2,2,2-Trichloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of both trichloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application .

Properties

IUPAC Name

2,2,2-trichloro-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3/c1-16-6-3-4-7(8(5-6)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHLJAXZKIIABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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